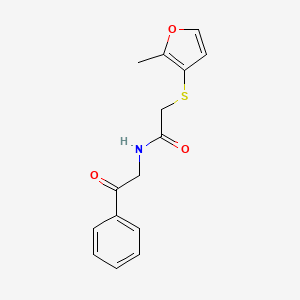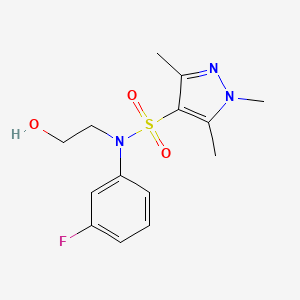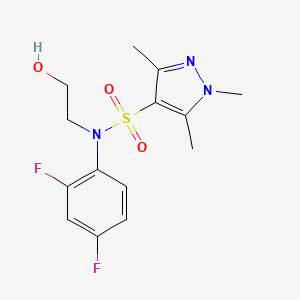![molecular formula C9H14O3S B7664020 2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol](/img/structure/B7664020.png)
2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol is a chemical compound that belongs to the class of organic compounds known as furans. It is also known as 2-(2-(2-methylfuran-3-ylthio)ethoxy)ethanol or MFESE. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a drug delivery system. In agriculture, this compound has been studied for its insecticidal and fungicidal properties. It has also been investigated for its potential as a plant growth regulator. In industry, this compound has been studied for its potential as a solvent, fuel additive, and lubricant.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have insecticidal and fungicidal properties. In vivo studies have demonstrated that this compound has neuroprotective, cardioprotective, and hepatoprotective effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol in lab experiments include its high purity, stability, and solubility in various organic solvents. It is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity, which may limit its use in certain applications. It is also relatively expensive compared to other compounds that have similar biological properties.
Direcciones Futuras
There are several future directions for the research on 2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol. One direction is to investigate its potential as a drug delivery system for various therapeutics such as anticancer drugs and anti-inflammatory agents. Another direction is to explore its potential as a plant growth regulator and insecticide/fungicide in agriculture. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxic effects in vivo. Finally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved biological properties.
Métodos De Síntesis
The synthesis of 2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol involves the reaction of 2-(2-bromoethoxy)ethanol with 2-methylfuran-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The yield of this reaction is around 80%, and the purity of the product is usually above 95%.
Propiedades
IUPAC Name |
2-[2-(2-methylfuran-3-yl)sulfanylethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-8-9(2-4-12-8)13-7-6-11-5-3-10/h2,4,10H,3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXAMLNVRYMZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-[(2,2-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663939.png)

![6-methyl-N-[[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine](/img/structure/B7663958.png)

![2,2-dimethyl-N-[(1-propan-2-yltetrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7663972.png)
![3-ethoxy-N-(3-fluoro-5-methylphenyl)-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7663976.png)

![2-[(2,2-dimethylcyclohexyl)amino]-N-pyridin-4-ylacetamide](/img/structure/B7663988.png)
![N-[4-[(2-cyclobutyloxyphenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663994.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,2-dimethylcyclohexan-1-amine](/img/structure/B7664012.png)
![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine](/img/structure/B7664018.png)
![1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B7664022.png)


